
3-(4-Fluorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with a fluorobenzyl group, a methoxyethyl group, and a thiophenylmethyl group attached to a urea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the fluorobenzyl intermediate.
Introduction of the Methoxyethyl Group: The fluorobenzyl intermediate is then reacted with 2-methoxyethylamine under controlled conditions to introduce the methoxyethyl group.
Formation of the Thiophenylmethyl Intermediate: In a parallel reaction, thiophen-3-ylmethyl chloride is reacted with a suitable nucleophile to form the thiophenylmethyl intermediate.
Coupling Reaction: The final step involves the coupling of the fluorobenzyl-methoxyethyl intermediate with the thiophenylmethyl intermediate in the presence of a coupling agent such as carbodiimide to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(4-Fluorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is studied for its reactivity and potential as a building block in organic synthesis. Its unique structure allows for diverse chemical reactions, including oxidation, reduction, and substitution.
Biology
The compound exhibits potential biological activities, primarily through enzyme inhibition and receptor binding:
- Enzyme Inhibition: Research indicates that it may inhibit various enzymes involved in cellular signaling pathways. For example, compounds with similar structures have shown inhibitory effects on kinases and phosphatases.
- Receptor Binding: Its structure suggests potential binding affinity to G protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes.
Medicine
In the field of medicine, this compound is being investigated for its therapeutic applications:
- Potential Drug Development: Studies have explored its efficacy as an enzyme inhibitor and its interaction with biological targets, indicating possible roles in treating diseases linked to enzyme dysregulation.
- Antimicrobial Activity: Derivatives of thiophene-containing ureas have demonstrated significant antibacterial properties against various pathogens, making them candidates for antibiotic development.
Biological Activity | IC50 (μg/mL) | MIC (μg/mL) | Cytotoxicity (HepG2) |
---|---|---|---|
Topoisomerase IV Inhibition | 0.012 - 0.046 | - | Non-toxic |
Streptococcus pneumoniae | - | 0.008 | Non-toxic |
Staphylococcus epidermidis | - | 0.03 | Non-toxic |
Case Study 1: Inhibition of Bacterial Topoisomerases
A study evaluated the inhibitory effects of thiophene-containing urea derivatives on bacterial topoisomerases. The results indicated potent inhibition of topoisomerase IV with IC50 values ranging from 0.012 to 0.046 μg/mL, suggesting strong potential for development as an antibiotic agent.
Case Study 2: Antimicrobial Resistance
Another investigation focused on the mechanisms of antimicrobial resistance in bacteria treated with this class of compounds. The findings revealed that simultaneous inhibition of multiple targets could reduce the frequency of resistance development, highlighting the therapeutic promise of these compounds against resistant strains.
Wirkmechanismus
The mechanism of action of 3-(4-Fluorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and subsequent physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
- 3-(4-Bromobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
- 3-(4-Methylbenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
Uniqueness
3-(4-Fluorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Biologische Aktivität
3-(4-Fluorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is a synthetic compound that has gained attention in various fields of biological research. Its unique chemical structure, characterized by a fluorobenzyl group, a methoxyethyl group, and a thiophenylmethyl group, suggests potential biological activities that warrant detailed investigation.
- Molecular Formula: C16H19FN2O2S
- Molecular Weight: 322.4 g/mol
- CAS Number: 1219913-96-8
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, which may have therapeutic implications.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. For example, studies have shown that compounds with similar structures can inhibit certain kinases and phosphatases involved in cellular signaling pathways .
Receptor Binding
The compound's structure suggests potential binding affinity to various receptors, including G protein-coupled receptors (GPCRs). GPCRs play crucial roles in numerous physiological processes, and modulation of these receptors can lead to significant therapeutic effects .
Study on Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of compounds structurally similar to this compound. The findings suggested that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways .
Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of related urea derivatives, highlighting their potential as anxiolytics and antidepressants. The study indicated that these compounds could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Research Applications
Given its promising biological activities, this compound can be utilized in various research applications:
- Drug Development: The compound's potential as an enzyme inhibitor and receptor modulator makes it a candidate for developing new therapeutic agents.
- Biochemical Research: Its interactions with specific proteins can provide insights into cellular signaling mechanisms.
Data Table: Comparison of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Enzyme Inhibition | Urea derivatives | Inhibition of kinase activity |
Receptor Binding | GPRs and other GPCRs | Modulation of signaling pathways |
Anticancer Activity | Similar urea compounds | Induction of apoptosis |
Neuropharmacological Effects | Anxiolytic and antidepressant candidates | Modulation of neurotransmitter systems |
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S/c1-21-8-7-19(11-14-6-9-22-12-14)16(20)18-10-13-2-4-15(17)5-3-13/h2-6,9,12H,7-8,10-11H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFWMUDZIARPKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.